molecular formula C12H16Cl2N2 B13753400 3-(2-Aminobutyl)-4-chloroindole hydrochloride CAS No. 1206-72-0

3-(2-Aminobutyl)-4-chloroindole hydrochloride

Katalognummer: B13753400
CAS-Nummer: 1206-72-0
Molekulargewicht: 259.17 g/mol
InChI-Schlüssel: VYEWZCYSAWMIPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Aminobutyl)-4-chloroindole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring substituted with a 2-aminobutyl group and a chlorine atom, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminobutyl)-4-chloroindole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Aminobutyl)-4-chloroindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 3-(2-Aminobutyl)-4-chloroindoline.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Aminobutyl)-4-chloroindole hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Aminobutyl)-4-chloroindole hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Aminobutyl)-4-chloroindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

1206-72-0

Molekularformel

C12H16Cl2N2

Molekulargewicht

259.17 g/mol

IUPAC-Name

1-(4-chloro-1H-indol-3-yl)butan-2-ylazanium;chloride

InChI

InChI=1S/C12H15ClN2.ClH/c1-2-9(14)6-8-7-15-11-5-3-4-10(13)12(8)11;/h3-5,7,9,15H,2,6,14H2,1H3;1H

InChI-Schlüssel

VYEWZCYSAWMIPC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC1=CNC2=C1C(=CC=C2)Cl)[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.